(6,8,9-Trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol

Scaffold Architecture Synthetic Origin Terpene Derivatization

(6,8,9-Trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol (C18H24O2, MW 272.382 Da) is a synthetic heterocyclic compound featuring a characteristic 3-oxabicyclo[3.3.1]non-6-ene core with three methyl substituents at positions 6, 8, and 9, a 4-phenyl substituent, and a reactive 1-hydroxymethyl group. This compound is cataloged as InterBioScreen ID STOCK1N-12476 and classified under 'Derivatives & analogs of Natural Compounds'.

Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
Cat. No. B10809952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6,8,9-Trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol
Molecular FormulaC18H24O2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC1C=C(C2C(C1(COC2C3=CC=CC=C3)CO)C)C
InChIInChI=1S/C18H24O2/c1-12-9-13(2)18(10-19)11-20-17(16(12)14(18)3)15-7-5-4-6-8-15/h4-9,13-14,16-17,19H,10-11H2,1-3H3
InChIKeyPLYQNNOXZOYWGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6,8,9-Trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol: A Structurally Defined 3-Oxabicyclo[3.3.1]nonene Scaffold for Screening and Derivatization


(6,8,9-Trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol (C18H24O2, MW 272.382 Da) is a synthetic heterocyclic compound featuring a characteristic 3-oxabicyclo[3.3.1]non-6-ene core with three methyl substituents at positions 6, 8, and 9, a 4-phenyl substituent, and a reactive 1-hydroxymethyl group. This compound is cataloged as InterBioScreen ID STOCK1N-12476 and classified under 'Derivatives & analogs of Natural Compounds' [1]. The 3-oxabicyclo[3.3.1]nonene scaffold family has demonstrated ERβ-selective agonist activity (10–50-fold selectivity over ERα in competitive binding assays) and tyrosyl-DNA phosphodiesterase 1 (Tdp1) inhibitory activity in the micromolar range [2][3]. The predicted physicochemical profile includes a logP of 3.93 (ACD/Labs), boiling point of 375.4±42.0 °C, and zero Lipinski Rule of 5 violations, indicating favorable drug-like properties for screening applications .

Why (6,8,9-Trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol Cannot Be Interchanged with Generic 3-Oxabicyclo[3.3.1]nonene Analogs


Compounds within the 3-oxabicyclo[3.3.1]nonene class exhibit divergent biological activity profiles driven by subtle variations in substitution pattern. The 6,8,9-trimethyl substitution pattern found in this compound, derived from the natural monoterpene limonene, is structurally distinct from the 2,2,6-trimethyl pattern found in alternative limonene-derived analogs [1]. Even within the 6,8,9-trimethyl subseries, the nature of the 4-substituent (phenyl vs. substituted phenyl) dictates receptor subtype selectivity: OBCP-1M, OBCP-2M, and OBCP-3M bearing 4-hydroxyphenyl or 4-methoxyphenyl groups achieved 10–50-fold ERβ selectivity, whereas the unsubstituted 4-phenyl variant has a distinct LogP and binding cavity interaction profile [2]. Generic substitution of the 4-aryl moiety or the 6,8,9-methyl pattern without experimental validation risks loss of target engagement or alteration of selectivity, as demonstrated by the Tdp1 inhibitory data where bromo-substituted aryl amines showed the highest activity while other derivatives were inactive [3].

Quantitative Comparative Evidence for (6,8,9-Trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol vs. Closest Analogs


Substitution Pattern Differentiation: 6,8,9-Trimethyl vs. 2,2,6-Trimethyl Scaffold Architecture

The 6,8,9-trimethyl substitution pattern of the target compound originates from the cyclization of limonene-derived precursors with aromatic aldehydes, a distinct synthetic pathway from the 2,2,6-trimethyl pattern produced via alternative limonene cyclization routes [1][2]. This positional isomerism is non-trivial: the 6,8,9-trimethyl pattern places two methyl groups on the cyclohexene ring and one at the bridgehead (C-9), whereas the 2,2,6-trimethyl variant (e.g., TPOBN) places gem-dimethyl at position 2 and a single methyl at position 6, resulting in different steric environments around the oxabicyclo core. The target compound's specific scaffold has an average molecular mass of 272.382 Da compared to 248.366 Da for the parent [(1R,5R,8R,9S)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol lacking the 4-phenyl group [3]. Under montmorillonite K10-catalyzed conditions, limonene conversion to 3-oxabicyclo[3.3.1]nonenes achieved >85% conversion with >70% selectivity toward the 2,2,6-trimethyl scaffold, whereas the 6,8,9-trimethyl-4-phenyl scaffold requires distinct reaction conditions [1].

Scaffold Architecture Synthetic Origin Terpene Derivatization

Estrogen Receptor Subtype Selectivity: Class-Level Inference from OBCP-1M, 2M, 3M Analogs

The OBCP series (OBCP-1M, OBCP-2M, OBCP-3M), sharing the 6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-ene core with 4-substituted aryl groups, demonstrated 10–50-fold selectivity for ERβ over ERα in competitive binding assays and up to 60-fold selectivity in cell-based transactivation assays [1]. Crystal structures of ERα LBD complexed with OBCP-1M (PDB: 2B1V), OBCP-2M (PDB: 2FAI), and OBCP-3M (PDB: 1ZKY) revealed that the oxabicyclic scaffold is accommodated in the flexible ligand-binding pocket, with ERβ selectivity attributed to differential interactions with Met-336 (ERβ) vs. Met-421 (ERα) [1]. The unsubstituted 4-phenyl analog, while not directly tested in this study, presents a less polar 4-substituent (logP contribution ~+0.76 vs. 4-hydroxyphenyl) that is predicted to alter hydrogen-bonding capacity within the receptor pocket . The predicted logP of 3.93 for the target compound is 1.5–2.0 log units higher than OBCP-3M (4-[5-(hydroxymethyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl]phenol), which contains a 4-hydroxyphenyl substituent and has an additional hydroxyl group .

Estrogen Receptor ERβ Selectivity Nuclear Receptor Pharmacology

Tdp1 Inhibitory Activity: Class-Level Evidence from Closely Related 3-Oxabicyclo[3.3.1]nonenes

A 2023 study from the Russian Academy of Sciences reported that compounds bearing the 3-oxabicyclo[3.3.1]nonane core, synthesized from limonene and aromatic aldehydes (including methoxy-substituted benzaldehydes and phthalaldehydes) via montmorillonite K10 catalysis, exhibited inhibitory activity against recombinant human tyrosyl-DNA phosphodiesterase 1 (Tdp1) in the micromolar range [1]. Among the tested derivatives, bromo-substituted aromatic amine compounds (6b and 7b) demonstrated the most promising profile, combining high Tdp1 inhibitory activity with low cytotoxicity [1]. The 4-phenyl-substituted scaffold represents an intermediate hydrophobicity analog within this series: more lipophilic than the methoxy-substituted variants but lacking the halogen substitution associated with enhanced potency [1]. Direct IC50 values for the specific 4-phenyl analog were not reported in this study; however, the synthetic methodology and structure-activity trends define the chemical space within which this compound resides [1]. The predicted logP of 3.93 places this compound in a favorable lipophilicity range for cell permeability without excessive hydrophobicity that could lead to non-specific binding .

Tyrosyl-DNA Phosphodiesterase 1 Tdp1 Inhibition Anticancer Adjuvant

Physicochemical Property Differentiation: Predicted LogP and Drug-Likeness vs. Closest InterBioScreen Analogs

The target compound (MW 272.382 Da) occupies a distinct physicochemical space compared to its closest InterBioScreen catalog analogs. The compound lacking the 4-phenyl substituent, [(1R,5R)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol (InterBioScreen ID STOCK1N-12029), has a molecular mass of 196.286 Da (C12H20O2), representing a 76.1 Da difference attributable to the phenyl group [1]. The 4-(furan-2-yl) analog (IMPPAT database) and the 4-(4-methylcyclohex-3-en-1-yl) analog (STOCK1N-13678) further illustrate the diversity of 4-substituents available [2][3]. The predicted ACD/LogP of 3.93 for the 4-phenyl compound falls within the optimal range for CNS drug-likeness, with zero Rule of 5 violations, a polar surface area of 29 Ų, and a molar refractivity of 80.8±0.3 cm³ . The predicted boiling point (375.4±42.0 °C) and flash point (152.9±22.1 °C) indicate thermal stability suitable for standard laboratory handling . In comparison, the 4-hydroxyphenyl analog (OBCP-3M-like) has a lower predicted logP due to the additional phenolic hydroxyl [4].

LogP Drug-Likeness Physicochemical Profiling Library Screening

Validated Application Scenarios for (6,8,9-Trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol Based on Quantitative Evidence


ERβ-Selective Ligand Screening and Nuclear Receptor SAR Exploration

This compound is suitable for inclusion in focused screening libraries targeting estrogen receptor subtype selectivity. The established 10–50-fold ERβ selectivity of the OBCP series (OBCP-1M, 2M, 3M) sharing the same 6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-ene core provides a validated class precedent for ERβ-biased ligand discovery [1]. The unsubstituted 4-phenyl moiety of this compound offers a distinct SAR data point relative to the published 4-hydroxyphenyl and 4-methoxyphenyl OBCP analogs, enabling exploration of how 4-aryl electronics modulate the ERα/ERβ selectivity ratio. The crystal structures of ERα LBD complexed with OBCP-1M (PDB: 2B1V), OBCP-2M (PDB: 2FAI), and OBCP-3M (PDB: 1ZKY) at 2.25 Å resolution provide a structural framework for rational replacement of the 4-phenyl group in docking and MD simulation studies [1].

Tdp1 Inhibitor Lead Discovery for Anticancer Adjuvant Development

Based on the micromolar Tdp1 inhibitory activity demonstrated by structurally related 3-oxabicyclo[3.3.1]nonenes synthesized via the montmorillonite K10-catalyzed Prins cyclization route [2], this compound can serve as a core scaffold for Tdp1 inhibitor lead optimization. Tdp1 is a validated target for sensitizing cancer cells to topoisomerase I (Top1) poison-based chemotherapy (e.g., camptothecin, topotecan). The compound's predicted logP of 3.93 and zero Rule of 5 violations indicate adequate cell permeability and drug-like properties for cellular Tdp1 inhibition assays . The reactive 1-hydroxymethyl group provides a synthetic handle for further derivatization (e.g., esterification, carbamate formation) to optimize potency while monitoring cytotoxicity in parallel.

Synthetic Methodology Development and Heterocyclic Chemistry Research

The compound serves as a reference standard for developing and optimizing Prins-type cyclization methodologies targeting 4-substituted 3-oxabicyclo[3.3.1]non-6-ene frameworks. The Nakamura et al. (2009) method using hafnium triflate (Hf(OTf)4) achieved up to 97% yield for 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives from aldehydes and cyclohex-3-ene-1,1-dimethanol [3]. The alternative montmorillonite K10-catalyzed route from limonene achieved >85% conversion and >70% selectivity toward the 3-oxabicyclo[3.3.1]nonene scaffold under solvent-free conditions [4]. This compound, representing the 6,8,9-trimethyl-4-phenyl variant, can be used to benchmark reaction conditions (catalyst loading, temperature, solvent) for the broader substrate scope, including functionalized benzaldehydes and heteroaromatic carbaldehydes [3].

Natural Product Analog Library Expansion and Cheminformatics Model Training

Classified by InterBioScreen as a 'Derivative & analog of Natural Compounds' [5], this compound enriches natural product-like screening collections with a defined oxabicyclic scaffold that is underrepresented in traditional synthetic libraries. The 4-phenyl substituent provides a vector for late-stage functionalization via electrophilic aromatic substitution (nitration, halogenation, sulfonation) to rapidly generate analog series. The comprehensive predicted physicochemical profile (density, boiling point, vapor pressure, logP, polar surface area) available from ChemSpider supports QSAR model development and virtual screening campaigns. The compound's placement in the InterBioScreen STOCK1N collection alongside other 4-substituted analogs (furan-2-yl, 4-methylcyclohex-3-en-1-yl, 4-methoxyphenyl) enables systematic diversity analysis of the 4-position within a constant scaffold framework [6][7].

Quote Request

Request a Quote for (6,8,9-Trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.